molecular formula C21H27N3O3 B2816855 N,N-dimethyl-4-{[2-(naphthalen-2-yloxy)acetamido]methyl}piperidine-1-carboxamide CAS No. 2415634-83-0

N,N-dimethyl-4-{[2-(naphthalen-2-yloxy)acetamido]methyl}piperidine-1-carboxamide

Cat. No.: B2816855
CAS No.: 2415634-83-0
M. Wt: 369.465
InChI Key: JVDVEXNZNZNMBN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[2-(naphthalen-2-yloxy)acetamido]methyl}piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a naphthalene ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[2-(naphthalen-2-yloxy)acetamido]methyl}piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-naphthol with chloroacetyl chloride to form 2-naphthalen-2-yloxyacetyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[2-(naphthalen-2-yloxy)acetamido]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-{[2-(naphthalen-2-yloxy)acetamido]methyl}piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-car

Properties

IUPAC Name

N,N-dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-23(2)21(26)24-11-9-16(10-12-24)14-22-20(25)15-27-19-8-7-17-5-3-4-6-18(17)13-19/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDVEXNZNZNMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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